Pde10A-IN-8

Description

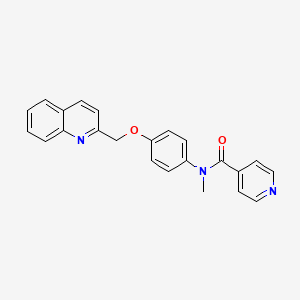

Structure

3D Structure

Properties

Molecular Formula |

C23H19N3O2 |

|---|---|

Molecular Weight |

369.4 g/mol |

IUPAC Name |

N-methyl-N-[4-(quinolin-2-ylmethoxy)phenyl]pyridine-4-carboxamide |

InChI |

InChI=1S/C23H19N3O2/c1-26(23(27)18-12-14-24-15-13-18)20-8-10-21(11-9-20)28-16-19-7-6-17-4-2-3-5-22(17)25-19/h2-15H,16H2,1H3 |

InChI Key |

OUKKASCLDKRILK-UHFFFAOYSA-N |

Canonical SMILES |

CN(C1=CC=C(C=C1)OCC2=NC3=CC=CC=C3C=C2)C(=O)C4=CC=NC=C4 |

Origin of Product |

United States |

Molecular and Cellular Mechanisms of Pde10a Inhibition

Regulation of Intracellular Cyclic Nucleotide Homeostasis

Phosphodiesterase 10A (PDE10A) is a dual-substrate enzyme responsible for the hydrolysis of both cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). frontiersin.orgfrontiersin.orgneurology.orgnih.gov Inhibition of PDE10A by compounds such as Pde10A-IN-8 leads to an increase in the intracellular concentrations of these second messengers, thereby modulating various downstream signaling cascades. frontiersin.orgpatsnap.comnih.govneurologylive.com

Elevation of Cyclic Adenosine Monophosphate (cAMP) Levels

Inhibition of PDE10A results in a significant elevation of cAMP levels within neurons. neurology.orgnih.govpatsnap.comnih.govneurologylive.comdiva-portal.orgnih.gov PDE10A is a key regulator of cAMP signaling in striatal medium spiny neurons (MSNs). frontiersin.orgjneurosci.orgresearchgate.netfrontiersin.orgeneuro.org By preventing the breakdown of cAMP, PDE10A inhibitors like this compound enhance the signaling pathways that are dependent on this second messenger. frontiersin.orgcpn.or.krnih.govnih.govbiorxiv.org This elevation of cAMP can potentiate the effects of dopamine (B1211576) D1 receptor activation. diva-portal.orgnih.gov Research indicates that while basal levels of cAMP are about 10-fold higher than for cGMP, the effect of PDE10A inhibition on cAMP levels as a ratio to basal levels can be modest and more difficult to reliably detect. nih.gov However, systemic administration of PDE10A inhibitors has been shown to produce robust increases in cAMP levels in the rat striatum. nih.gov

Elevation of Cyclic Guanosine Monophosphate (cGMP) Levels

Similar to its effect on cAMP, inhibition of PDE10A also leads to an increase in intracellular cGMP levels. neurology.orgnih.govpatsnap.comnih.govneurologylive.comdiva-portal.orgnih.gov PDE10A hydrolyzes cGMP, and its inhibition prevents this degradation, thereby amplifying cGMP-mediated signaling. frontiersin.orgcpn.or.krnih.govnih.govbiorxiv.org Blockade of PDE10A with selective inhibitors has been shown to increase striatal cGMP levels. frontiersin.org Systemic administration of PDE10A inhibitors also produces robust increases in cGMP levels in the rat striatum. nih.gov

Differential Affinity for cAMP versus cGMP Hydrolysis

PDE10A exhibits a differential affinity for its two substrates, cAMP and cGMP. neurologylive.comnih.goveneuro.orgcpn.or.krnih.gov While it can hydrolyze both, studies on recombinant PDE10A have shown that it has a considerably greater affinity for cAMP than for cGMP. nih.gov Some research suggests that PDE10A may function as a cAMP-regulated cGMP-ase. nih.gov Despite having a lower Michaelis constant (Km) for cAMP, the maximum velocity (Vmax) for cGMP hydrolysis is higher. pnas.org This dual-substrate nature allows PDE10A to play a complex role in integrating signals from different pathways. cpn.or.kr

Modulation of Striatal Signaling Pathways

The striatum, a key component of the basal ganglia, is rich in PDE10A, particularly in the medium spiny neurons (MSNs) that form the direct and indirect pathways. frontiersin.orgnih.govdiva-portal.orgnih.govresearchgate.netfrontiersin.org These pathways are crucial for motor control and cognitive functions. frontiersin.orgdiva-portal.orgnih.govnih.gov

Impact on Direct Pathway Medium Spiny Neurons (D1-MSNs)

The direct pathway is primarily composed of MSNs that express dopamine D1 receptors (D1-MSNs). frontiersin.orgdiva-portal.orgnih.govfrontiersin.orgnih.gov Activation of D1 receptors stimulates the production of cAMP. diva-portal.orgnih.gov By inhibiting PDE10A, compounds like this compound enhance the cAMP signaling cascade in these neurons. frontiersin.orgnih.govdiva-portal.orgnih.govresearchgate.netnih.gov This potentiation of D1 receptor signaling in the direct, striatonigral pathway is thought to contribute to the pro-cognitive effects of PDE10A inhibitors. cpn.or.krnih.gov Pharmacological inhibition of PDE10A has been shown to increase the responsiveness of MSNs to cortical stimulation. nih.gov

Impact on Indirect Pathway Medium Spiny Neurons (D2-MSNs)

The indirect pathway consists mainly of MSNs expressing dopamine D2 receptors (D2-MSNs). frontiersin.orgdiva-portal.orgnih.govfrontiersin.orgnih.gov Activation of D2 receptors typically inhibits cAMP production. diva-portal.orgnih.gov Inhibition of PDE10A counteracts the inhibitory effect of D2 receptor signaling in the indirect, striatopallidal pathway. neurologylive.comdiva-portal.orgnih.gov This action is believed to be a key component of the potential antipsychotic-like effects of PDE10A inhibitors. cpn.or.krnih.gov Studies have indicated that the effects of PDE10A inhibition may be more pronounced in the indirect pathway, leading to a greater activation of D2-MSNs. diva-portal.orgfrontiersin.org This biased activation is supported by findings that PDE10A inhibition increases PKA-dependent phosphorylation more strongly in D2-MSNs compared to D1-MSNs. eneuro.org

Data Tables

Table 1: Effects of PDE10A Inhibition on Cyclic Nucleotide Levels

| Cyclic Nucleotide | Effect of PDE10A Inhibition | Key Research Findings |

| cAMP | Elevation | Inhibition of PDE10A prevents its breakdown, leading to increased intracellular levels and enhanced cAMP-dependent signaling. neurology.orgnih.govpatsnap.comnih.govneurologylive.comdiva-portal.orgnih.gov |

| cGMP | Elevation | Inhibition of PDE10A prevents its hydrolysis, resulting in higher intracellular concentrations and amplified cGMP-mediated pathways. neurology.orgnih.govpatsnap.comnih.govneurologylive.comdiva-portal.orgnih.gov |

Table 2: Impact of PDE10A Inhibition on Striatal Pathways

| Striatal Pathway | Primary MSN Type | Effect of PDE10A Inhibition |

| Direct Pathway | D1-MSNs | Potentiation of dopamine D1 receptor signaling through elevated cAMP levels. frontiersin.orgfrontiersin.orgnih.govdiva-portal.orgnih.govresearchgate.netfrontiersin.orgeneuro.orgnih.govnih.gov |

| Indirect Pathway | D2-MSNs | Counteraction of the inhibitory effect of dopamine D2 receptor signaling, with a potentially greater impact compared to the direct pathway. frontiersin.orgfrontiersin.orgnih.govdiva-portal.orgnih.govresearchgate.netfrontiersin.orgeneuro.orgnih.govnih.gov |

Integration of Dopaminergic and Glutamatergic Signals

Phosphodiesterase 10A (PDE10A) is a critical enzyme in the brain, primarily found in the medium spiny neurons (MSNs) of the striatum. researchgate.netpatsnap.comnih.gov These neurons are the principal cells of the striatum and serve as a major integration point for signals from the cortex (glutamatergic) and the midbrain (dopaminergic). nih.govnih.govoup.com PDE10A's strategic location within these neurons allows it to modulate the intracellular signaling cascades that are downstream of both dopamine and glutamate (B1630785) receptors. patsnap.comnih.govmdpi.com

As a dual-substrate phosphodiesterase, PDE10A hydrolyzes both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), two key second messengers. patsnap.comoup.compatsnap.com The levels of these cyclic nucleotides are crucial for determining the excitability of neurons and the strength of their synaptic connections. patsnap.com Dopamine D1 receptors stimulate the production of cAMP, while D2 receptors inhibit it. nih.gov By breaking down cAMP and cGMP, PDE10A effectively dampens these signaling pathways. patsnap.comnih.gov

Inhibition of PDE10A by a compound like this compound removes this braking mechanism, leading to an accumulation of both cAMP and cGMP. ahajournals.orgplos.org This elevation enhances signaling downstream of dopamine D1 receptors and counteracts the inhibitory effects of D2 receptor activation. nih.govoup.com Consequently, PDE10A inhibition increases the responsiveness of MSNs to cortical inputs, effectively facilitating the integration of dopaminergic and glutamatergic signals that are essential for motor control and cognitive functions. nih.govoup.commdpi.com This integrated modulation of both major neurotransmitter systems in the striatum is a key aspect of the mechanism of action for PDE10A inhibitors. mdpi.com

Downstream Signaling Cascades and Gene Expression Modulation

The inhibition of PDE10A triggers a cascade of downstream signaling events that ultimately lead to changes in gene expression, impacting neuronal plasticity and function.

By preventing the breakdown of cAMP, PDE10A inhibition leads to its accumulation within the cell. annalsmedres.orgnih.gov This increase in cAMP levels activates Protein Kinase A (PKA), a central enzyme in this signaling pathway. annalsmedres.orgoncotarget.comahajournals.org The activation of the cAMP/PKA pathway has several significant consequences. One of the most important is the phosphorylation of various proteins, which alters their activity. jneurosci.org A key substrate for PKA in striatal neurons is the protein DARPP-32 (dopamine- and cAMP-regulated phosphoprotein, 32 kDa). jneurosci.orgnih.gov When phosphorylated by PKA, DARPP-32 becomes a potent inhibitor of protein phosphatase 1 (PP1). jneurosci.org This, in turn, leads to increased phosphorylation of other proteins, including the glutamate receptor subunit GluR1, thereby modulating synaptic strength and neuronal excitability. jneurosci.orgnih.govnih.gov

PDE10A also hydrolyzes cGMP, and its inhibition leads to elevated levels of this second messenger. ahajournals.orgoncotarget.comahajournals.org The increase in intracellular cGMP activates Protein Kinase G (PKG). oncotarget.comahajournals.org The cGMP/PKG pathway works in concert with the cAMP/PKA pathway to regulate neuronal function. ahajournals.orgresearchgate.net Activation of PKG can influence a variety of cellular processes, including the modulation of ion channel function and synaptic plasticity. oup.com In some cellular contexts, such as in certain cancer cells, the activation of the cGMP/PKG pathway has been linked to the inhibition of pro-growth signaling pathways and the induction of apoptosis. oncotarget.comnih.gov The simultaneous elevation of both cAMP and cGMP following PDE10A inhibition allows for a complex and integrated cellular response. ahajournals.orgahajournals.org

A crucial downstream target of the signaling pathways activated by PDE10A inhibition is the cAMP Response Element-Binding Protein (CREB). annalsmedres.orgnih.govjneurosci.org CREB is a transcription factor that, when phosphorylated at a specific site (serine-133), can bind to DNA and initiate the transcription of target genes. annalsmedres.orgsemanticscholar.org These genes are involved in critical neuronal functions, including synaptic plasticity, learning, and memory. annalsmedres.org Inhibition of PDE10A has been shown to robustly increase the phosphorylation of CREB in the striatum. nih.govjneurosci.orgnih.gov This effect is largely mediated by the activation of the cAMP/PKA pathway. annalsmedres.orgjneurosci.org The ability of PDE10A inhibitors to modulate CREB phosphorylation highlights their potential to induce lasting changes in neuronal function through the regulation of gene expression. nih.govnih.govresearchgate.net

Brain-Derived Neurotrophic Factor (BDNF) is a key protein that supports the health and survival of neurons, and promotes the growth of new neurons and synapses. nih.govnii.ac.jp The expression of the gene for BDNF is known to be regulated by the transcription factor CREB. plos.orgresearchgate.net Given that PDE10A inhibition leads to the activation of CREB, it follows that this could lead to an increase in BDNF expression. plos.orgresearchgate.net Indeed, studies in animal models have shown that treatment with a PDE10A inhibitor can increase the levels of BDNF in the striatum and cortex. plos.orgnih.govnih.gov This increase in BDNF may contribute to the neuroprotective and therapeutic effects observed with PDE10A inhibitors in models of neurodegenerative diseases. plos.orgnih.govnii.ac.jp

The activation of signaling cascades by PDE10A inhibition culminates in the altered transcription of various genes, including neuropeptides and immediate early genes (IEGs). nih.govnih.gov In the striatum, MSNs of the direct pathway express the neuropeptide substance P, while those of the indirect pathway express enkephalin. nih.gov Inhibition of PDE10A has been shown to increase the expression of both substance P and enkephalin, indicating that it modulates both striatal output pathways. frontiersin.orgcapes.gov.brresearchgate.net

Furthermore, PDE10A inhibition leads to the rapid and transient expression of IEGs like c-Fos and zif268. nih.govnih.gov These genes are often used as markers of neuronal activity because their transcription is quickly induced in response to stimulation. nih.govnih.gov The induction of c-Fos and zif268 following PDE10A inhibition provides further evidence that these compounds significantly alter the genomic response of striatal neurons, which likely underlies their long-term effects on brain function. nih.govnih.gov

Research Findings on PDE10A Inhibition

Effects on Neuronal Excitability and Synaptic Plasticity

The inhibition of Phosphodiesterase 10A (PDE10A) by compounds such as this compound exerts profound effects on the functional state of neurons, particularly the medium spiny neurons (MSNs) of the striatum where PDE10A is highly expressed. The primary mechanism involves the prevention of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) hydrolysis, leading to elevated intracellular concentrations of these second messengers. This accumulation directly modulates the activity of downstream effectors, including Protein Kinase A (PKA) and Protein Kinase G (PKG), which in turn phosphorylate a variety of ion channels and signaling proteins, thereby altering neuronal excitability and synaptic plasticity.

Neuronal Excitability: Research findings indicate that PDE10A inhibition increases the excitability of MSNs. This is achieved through multiple convergent actions on key ion channels that regulate the resting membrane potential and firing properties of these neurons.

Modulation of Hyperpolarization-activated Cation (HCN) Channels: Increased cAMP levels resulting from PDE10A inhibition directly enhance the activity of HCN channels. This leads to an increased depolarizing "sag" potential in response to hyperpolarizing current injections and a more depolarized resting membrane potential, bringing the neuron closer to its firing threshold.

Enhancement of L-type Calcium Channel Activity: PKA-mediated phosphorylation can potentiate L-type Ca2+ currents, which not only contributes to depolarization but also plays a critical role in intracellular signaling and plasticity.

Collectively, these modulations lower the threshold for action potential generation, increase spontaneous firing rates, and amplify the neuronal response to excitatory glutamatergic inputs from the cortex and thalamus.

Synaptic Plasticity: this compound and other PDE10A inhibitors have been shown to be potent modulators of striatal synaptic plasticity, the cellular basis for learning and memory. Specifically, they influence the balance between Long-Term Potentiation (LTP) and Long-Term Depression (LTD) at corticostriatal synapses.

Facilitation of Long-Term Potentiation (LTP): By elevating cAMP and activating the PKA pathway, PDE10A inhibition facilitates the induction of LTP. The cAMP/PKA cascade is a critical component of the signaling machinery required for LTP, leading to the phosphorylation of targets such as the transcription factor CREB (cAMP response element-binding protein) and the potentiation of NMDA receptor function.

Reversal of Synaptic Deficits: In preclinical models of neurological disorders characterized by impaired striatal function, such as Huntington's disease, PDE10A inhibition can reverse deficits in synaptic transmission and plasticity. For instance, studies have demonstrated that inhibiting PDE10A can restore normal LTP, which is often impaired in these conditions. This restoration is linked to the normalization of corticostriatal glutamate release and postsynaptic responsiveness.

The table below summarizes key experimental findings on the effects of PDE10A inhibition on neuronal function.

| Experimental Model | Measured Parameter | Effect of PDE10A Inhibition | Key Mechanistic Finding |

|---|---|---|---|

| Striatal Medium Spiny Neurons (MSNs) | Resting Membrane Potential | Depolarization (membrane potential becomes less negative) | Mediated by increased HCN channel activity and decreased GIRK channel activity due to elevated cAMP. |

| Striatal MSNs | Spontaneous Firing Rate | Increased frequency of action potentials | Lowered firing threshold resulting from cumulative effects on HCN, GIRK, and other channels. |

| Corticostriatal Slices | Long-Term Potentiation (LTP) | Facilitated induction and magnitude of LTP | Enhanced cAMP/PKA signaling, which is essential for LTP induction at these synapses. |

| Mouse Model of Huntington's Disease | Synaptic Plasticity (LTP) | Reversal of LTP deficits | Normalization of aberrant glutamatergic signaling and restoration of postsynaptic PKA activity. |

Role in Inflammasome Activation and Neuroinflammation

Beyond its role in modulating neuronal circuits, PDE10A inhibition with this compound has been identified as a significant regulator of neuroinflammatory processes, primarily through its interaction with the NLRP3 inflammasome in microglia. Microglia are the resident immune cells of the central nervous system (CNS), and their activation is a hallmark of neuroinflammation.

The NLRP3 inflammasome is a multi-protein complex that, upon activation by pathogenic or sterile danger signals, triggers the maturation and release of potent pro-inflammatory cytokines, including Interleukin-1β (IL-1β) and Interleukin-18 (IL-18). Research demonstrates that this compound acts as a potent suppressor of this pathway.

Mechanism of Inflammasome Suppression: The inhibitory effect of this compound on the NLRP3 inflammasome is mediated by the canonical cAMP/PKA signaling pathway.

PDE10A Inhibition: this compound enters microglia and inhibits PDE10A, leading to a significant and sustained increase in intracellular cAMP levels.

PKA Activation: Elevated cAMP activates Protein Kinase A (PKA).

Suppression of NLRP3 Assembly: Activated PKA interferes with the assembly and activation of the NLRP3 inflammasome complex. While the precise phosphorylation targets are still under investigation, this interference prevents the recruitment of the adaptor protein ASC and subsequent activation of pro-caspase-1.

Reduced Cytokine Release: By preventing the activation of caspase-1, the cleavage of pro-IL-1β and pro-IL-18 into their mature, biologically active forms is blocked. This results in a marked reduction in the secretion of IL-1β and IL-18 from activated microglia.

The table below details the specific effects of this compound on key markers of neuroinflammation and inflammasome activity.

| Experimental Model | Inflammatory Stimulus | Measured Parameter | Observed Effect of this compound |

|---|---|---|---|

| Primary Mouse Microglia / BV-2 Microglial Cell Line | Lipopolysaccharide (LPS) + ATP | NLRP3 Protein Expression | Significantly decreased |

| Primary Mouse Microglia / BV-2 Microglial Cell Line | Lipopolysaccharide (LPS) + ATP | Cleaved Caspase-1 Levels | Significantly decreased |

| Primary Mouse Microglia / BV-2 Microglial Cell Line | Lipopolysaccharide (LPS) + ATP | Mature Interleukin-1β (IL-1β) Secretion | Significantly decreased |

| LPS-injected Mouse Model (in vivo) | Lipopolysaccharide (LPS) | Microglial Activation (Iba1 staining) in the hippocampus | Markedly reduced |

| LPS-injected Mouse Model (in vivo) | Lipopolysaccharide (LPS) | mRNA levels of IL-1β, IL-6, and TNF-α in brain tissue | Significantly downregulated |

Structure Activity Relationship Sar and Rational Design of Pde10a Inhibitors

Identification of Lead Structures and Scaffold Exploration

The journey to discover effective PDE10A inhibitors begins with the identification of promising lead compounds. These can originate from natural sources or be built upon diverse synthetic chemical frameworks.

One of the earliest identified inhibitors of PDE10A was papaverine (B1678415), a non-narcotic opium alkaloid isolated from Papaver somniferum. nih.govnih.gov Papaverine is recognized as a selective inhibitor of PDE10A and has been utilized as a reference compound and a starting point for the development of more refined inhibitors. nih.govresearchgate.net Although its therapeutic application as a PDE10A inhibitor is hampered by modest potency, lack of selectivity against other PDE families, and a short half-life, its isoquinoline-related structure has served as a valuable template in the design of novel therapeutic agents. nih.govresearchgate.net Studies have shown that papaverine can potentiate the effects of D2 receptor antagonists and reduce hyperactivity in animal models, validating PDE10A as a therapeutic target. nih.gov

| Compound | Type | Role in PDE10A Inhibitor Discovery |

| Papaverine | Natural Product (Opium Alkaloid) | Early, non-selective inhibitor; served as a lead structure and reference compound. nih.govresearchgate.net |

The exploration of synthetic chemical scaffolds has been crucial in developing highly potent and selective PDE10A inhibitors. Medicinal chemists have investigated a wide array of heterocyclic cores to optimize interactions within the PDE10A active site.

Quinazoline (B50416) and Quinoline (B57606): The quinazoline and quinoline scaffolds have a successful history in the inhibition of PDE10A. nih.gov These structures are featured in various compounds designed as selective PDE10A inhibitors. nih.govresearchgate.net For instance, a series of quinoline derivatives have been developed that show high selectivity for PDE10 over other PDE subtypes, highlighting their potential for treating neurodegenerative and psychiatric disorders. mdpi.com

Benzimidazole (B57391) and Keto-benzimidazole: Benzimidazole derivatives have been extensively studied as PDE10A inhibitors. researchgate.netresearchgate.netnih.gov Optimization of a high-throughput screening hit led to the development of a novel keto-benzimidazole scaffold. nih.govresearchgate.netmdpi.com This scaffold demonstrated comparable potency to its precursors but with significantly improved pharmacokinetic properties, such as reduced P-glycoprotein efflux. researchgate.netmdpi.com Further optimization of this series resulted in compounds with enhanced in vivo efficacy and oral bioavailability. researchgate.net

Pyrimidine (B1678525) and Pyrimidoindazole: The pyrimidine core is another key scaffold in the design of PDE10A inhibitors. frontiersin.orgnih.gov Fragment-based screening identified a low molecular weight pyrimidine hit which, through structure-based design and parallel synthesis, was rapidly optimized to yield highly potent compounds with picomolar affinity for PDE10A and over 5,000-fold selectivity against other PDEs. frontiersin.orgnih.gov Similarly, fragment-based discovery led to the identification of novel pyrimido[1,2-b]indazole derivatives as potent PDE10A inhibitors with favorable physicochemical properties. nih.gov

Cinnolines: Cinnoline-based compounds have been developed as potent and metabolically stable PDE10A inhibitors. Structure-based design has been employed to modify the cinnoline (B1195905) scaffold to improve selectivity, particularly against the PDE3 family, thereby reducing the risk of off-target effects.

Thiadiazole and Maleimide (B117702): While less prominently detailed specifically for PDE10A in comparison to other scaffolds, 1,3,4-thiadiazole (B1197879) and maleimide represent versatile heterocyclic structures in medicinal chemistry. The 1,3,4-thiadiazole ring is a bioisostere of pyrimidine and is known to be a foundation for various enzyme inhibitors. The maleimide motif is also a common core in the structure-activity relationship studies of various enzyme inhibitors, although its specific application as a lead scaffold for PDE10A is not as extensively documented. researchgate.net

| Scaffold | Key Features and Development Highlights |

| Quinazoline | Recognized for its successful history in PDE10A inhibition; serves as a core scaffold in the design of inhibitors for neurological disorders. nih.gov |

| Benzimidazole | Widely explored scaffold; optimization led to derivatives with improved metabolic stability and reduced off-target effects like CYP1A2 inhibition. researchgate.netresearchgate.netnih.gov |

| Pyrimidine | Identified through fragment screening; structure-based design led to rapid development of inhibitors with picomolar potency and high selectivity. frontiersin.orgnih.gov |

| Pyrimidoindazole | Discovered via fragment-based methods, leading to a novel class of potent inhibitors with good physicochemical properties. nih.gov |

| Quinoline | Utilized to create highly selective PDE10A inhibitors, demonstrating potential for treating a range of neuropsychiatric conditions. mdpi.com |

| Thiadiazole | A versatile pharmacophore and bioisostere of pyrimidine, used in the development of various enzyme inhibitors. |

| Maleimide | A core structure used in SAR studies for various enzyme inhibitors. researchgate.net |

| Cinnolines | Forms the basis of potent and metabolically stable inhibitors; structure-based design has improved selectivity against other PDE families. |

| Keto-benzimidazole | Developed from a benzimidazole hit to overcome poor metabolic stability and P-glycoprotein efflux, confirming its binding mode via cocrystal structures. nih.govresearchgate.netmdpi.com |

Structural Biology of PDE10A-Inhibitor Complexes

Understanding the three-dimensional structure of the PDE10A catalytic domain, both alone and in complex with inhibitors, is fundamental to rational drug design. X-ray crystallography has been an indispensable tool in this endeavor, providing detailed insights into the molecular interactions that govern inhibitor binding and selectivity.

X-ray crystallography has provided high-resolution structures of the PDE10A catalytic domain, revealing the intricate architecture of the active site. These studies have been crucial for structure-based drug design, allowing researchers to visualize how inhibitors bind and to guide the synthesis of new analogues with improved properties. frontiersin.org For example, the cocrystal structure of a keto-benzimidazole inhibitor within the PDE10A active site confirmed its binding mode and validated the design strategy aimed at improving its pharmacokinetic profile. researchgate.netmdpi.com Similarly, crystallographic analysis of pyrimidine-based inhibitors guided their rapid optimization from a low-affinity fragment to a highly potent lead compound. frontiersin.org

A key feature of the PDE10A active site is the presence of specific subpockets that can be exploited to achieve inhibitor selectivity over other PDE families. One such area, often referred to as the "selectivity pocket" or M-pocket, is a region where amino acid composition varies across different PDEs. In PDE10A, this pocket can accommodate specific chemical moieties of an inhibitor, contributing significantly to both potency and selectivity. For instance, the substituted benzimidazole ring of certain inhibitors fits into this selectivity pocket and forms a crucial hydrogen bond with the residue Tyr693, which is a key interaction for high binding affinity and selectivity. The design of inhibitors that effectively occupy and interact with these selectivity pockets is a primary strategy for developing compounds with superior therapeutic profiles.

The binding of an inhibitor to the PDE10A active site is stabilized by a network of molecular interactions. X-ray crystallography reveals the precise nature of these interactions, which include hydrogen bonds, aromatic (π-π) stacking, and hydrophobic contacts. For example, molecular docking and structural studies have shown that novel inhibitors can form multiple hydrogen bonds with key residues such as ASN226, THR187, and ASP228. Aromatic interactions with residues like PHE283 and TYR78 are also critical for anchoring the inhibitor within the active site. A conserved glutamine residue is known to play a "glutamine switch" role in nucleotide selectivity for PDEs, and interactions with this residue are also important for inhibitor binding. The detailed mapping of these hydrogen bonding networks and other molecular interactions provides a blueprint for the rational design and optimization of potent and selective PDE10A inhibitors.

Design Principles for Potency and Selectivity

The development of potent and selective inhibitors for phosphodiesterase 10A (PDE10A) is a critical endeavor in the pursuit of novel therapeutics for central nervous system disorders. The rational design of these inhibitors hinges on a deep understanding of the enzyme's structural features and the application of medicinal chemistry strategies to optimize ligand binding and selectivity.

Strategies for Enhancing PDE10A Affinity

A primary goal in the design of PDE10A inhibitors is to maximize their affinity for the target enzyme. This is often achieved through a multifaceted approach that leverages the unique architecture of the PDE10A active site. Key strategies include:

Exploitation of the Catalytic Pocket: The active site of PDE10A contains a metal-binding domain with two crucial metal ions (Zn²⁺ and Mg²⁺) that are essential for the hydrolysis of cAMP and cGMP. Inhibitors are often designed to interact with these metal ions or with the surrounding amino acid residues.

Interaction with Key Residues: Specific amino acid residues within the active site, such as Gln716 and Tyr683, have been identified as critical for inhibitor binding. frontiersin.org The formation of hydrogen bonds or other favorable interactions with these residues can significantly enhance the potency of an inhibitor. frontiersin.org For instance, a crucial hydrogen bond interaction with Glu716 has been shown to markedly enhance both potency and selectivity. mdpi.com

Occupying the Selectivity Pocket: PDE10A possesses a unique pocket that can be exploited to improve both affinity and selectivity over other phosphodiesterase isoforms. frontiersin.org Designing molecules with substituents that can fit snugly into this pocket is a common strategy to increase binding affinity. frontiersin.org

Structure-Based Drug Design: Utilizing X-ray crystal structures of PDE10A in complex with inhibitors provides invaluable insights into the binding modes of different chemical scaffolds. This information allows for the rational design of new analogs with improved interactions within the active site. mdpi.com

These strategies, often employed in an iterative manner, guide the chemical modifications of lead compounds to systematically enhance their affinity for PDE10A, leading to the development of highly potent inhibitors.

Achieved Selectivity Profiles Against Other Phosphodiesterase Isoforms

Achieving high selectivity for PDE10A over other phosphodiesterase (PDE) families is paramount to minimizing off-target effects. The PDE superfamily consists of 11 families, and many share structural similarities in their catalytic domains, making the design of selective inhibitors a challenge. nih.gov

Despite these challenges, a number of highly selective PDE10A inhibitors have been developed. For example, the compound MK-8189 exhibits over 500,000-fold selectivity for PDE10A compared to other PDE enzyme families (PDE1–PDE11). acs.org Another potent inhibitor, SEP-39, also demonstrates high selectivity, with a greater than 16,000-fold preference for PDE10A over other PDEs. nih.gov

The key to achieving such high selectivity often lies in exploiting the subtle differences in the amino acid composition and shape of the active sites between different PDE isoforms. The unique selectivity pocket in PDE10A, for instance, is a primary target for designing selective inhibitors. frontiersin.org By introducing chemical moieties that specifically interact with residues unique to the PDE10A active site, such as Tyr683 and Phe719, it is possible to design inhibitors that bind preferentially to PDE10A. nih.gov

The following table summarizes the selectivity profile of a notable PDE10A inhibitor:

| Compound | Selectivity over other PDE families | Reference |

| MK-8189 | >500,000-fold | acs.org |

| SEP-39 | >16,000-fold | nih.gov |

Computational Chemistry Approaches in Inhibitor Discovery

Computational chemistry has become an indispensable tool in the modern drug discovery pipeline for PDE10A inhibitors. These in silico methods accelerate the identification of novel scaffolds and guide the optimization of lead compounds by providing insights into ligand-protein interactions at the molecular level.

Virtual Screening Methodologies

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target, such as PDE10A. nih.gov This approach significantly reduces the time and cost associated with high-throughput screening of physical compounds.

Several virtual screening strategies have been employed in the discovery of PDE10A inhibitors:

Ligand-Based Virtual Screening: This method relies on the knowledge of known active inhibitors. A pharmacophore model, which defines the essential three-dimensional arrangement of chemical features required for biological activity, is generated based on a set of known active molecules. nih.gov This model is then used to screen databases for new compounds that match the pharmacophore. nih.gov

Structure-Based Virtual Screening: When the three-dimensional structure of the target protein is known, structure-based methods can be used. This typically involves docking large libraries of compounds into the active site of PDE10A and scoring their potential binding affinity. nih.gov A novel approach known as fragment- and negative image-based (F-NiB) screening has been developed, which combines features of fragment-based discovery with the negative image of the ligand-binding cavity to guide the docking process. nih.gov

These virtual screening methodologies have proven effective in identifying novel chemical scaffolds with inhibitory activity against PDE10A. nih.govnih.gov

Molecular Docking Simulations

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a target protein to form a stable complex. thescipub.com This technique is instrumental in understanding the binding modes of potential inhibitors within the PDE10A active site and in predicting their binding affinity. thescipub.com

In the context of PDE10A inhibitor discovery, molecular docking is used to:

Predict Binding Poses: Docking simulations can reveal how a potential inhibitor orients itself within the catalytic pocket of PDE10A, highlighting key interactions with amino acid residues. frontiersin.org

Estimate Binding Affinity: The scoring functions used in docking algorithms provide an estimation of the binding energy, which helps in prioritizing compounds for synthesis and biological testing. thescipub.com

Guide Lead Optimization: By visualizing the docked pose of a lead compound, medicinal chemists can identify opportunities for chemical modifications that could enhance binding affinity and selectivity. frontiersin.org

For example, molecular docking studies have been used to understand the binding patterns of quinazoline-based derivatives with PDE10A, providing a rationale for their observed inhibitory activities. frontiersin.org

Ligand and Structure-Based Pharmacophore Modeling

Pharmacophore modeling is a powerful tool in rational drug design that abstracts the key molecular features necessary for a ligand to interact with a specific biological target. nih.gov Both ligand-based and structure-based approaches are utilized in the development of PDE10A inhibitors.

Ligand-Based Pharmacophore Modeling: This approach is used when the three-dimensional structure of the target is unknown or when there is a sufficient number of known active ligands. A pharmacophore model is generated by aligning a set of active compounds and identifying the common chemical features that are essential for their activity. nih.gov For PDE10A, ligand-based models have been created that include features such as hydrogen bond acceptors, aromatic rings, and hydrophobic areas. nih.gov

Structure-Based Pharmacophore Modeling: When the crystal structure of PDE10A is available, a pharmacophore model can be generated based on the interactions observed between the protein and a bound ligand. This approach provides a more direct understanding of the key interactions within the active site that are crucial for binding.

These pharmacophore models serve as three-dimensional queries for virtual screening of compound databases to identify novel molecules with the desired structural features for PDE10A inhibition. nih.gov The integration of pharmacophore modeling with other computational techniques like molecular docking and QSAR (Quantitative Structure-Activity Relationship) provides a robust platform for the discovery and optimization of novel PDE10A inhibitors. cresset-group.com

Allosteric Modulation of PDE10A Activity via Regulatory Domains (e.g., GAF domains)

The allosteric modulation of phosphodiesterase 10A (PDE10A) represents a sophisticated approach to regulating its enzymatic activity. This strategy targets sites on the enzyme that are topographically distinct from the highly conserved catalytic active site. Such an approach offers the potential for greater selectivity and a more nuanced control over the enzyme's function, minimizing the risk of off-target effects that can be associated with competitive inhibitors that bind to the active site. nih.gov Within the structure of PDE10A, the regulatory GAF domains have emerged as a particularly promising target for the development of allosteric modulators.

PDE10A possesses two tandem GAF domains, GAF-A and GAF-B, located in its N-terminal region. nih.gov These domains play a crucial role in the enzyme's regulation. nih.gov It has been established that the GAF-B domain of PDE10A is selectively modulated by cyclic adenosine (B11128) monophosphate (cAMP). nih.gov The binding of cAMP to the GAF-B domain induces conformational changes that are transmitted to the catalytic domain, thereby influencing the enzyme's hydrolytic activity. nih.gov This natural regulatory mechanism provides a blueprint for the rational design of small molecules that can mimic or interfere with this process.

The sequence and structural conservation of the cyclic nucleotide binding pockets within the GAF domains are lower than that of the catalytic sites across different PDE families. nih.gov This divergence presents an opportunity for the development of highly selective allosteric modulators that can differentiate between PDE isoforms, a critical factor in designing targeted therapeutics. nih.gov

The rational design of allosteric inhibitors targeting the GAF domains of PDE10A is heavily reliant on the three-dimensional structure of these domains. The crystal structure of the PDE10A GAF-B domain (PDB code: 2ZMF) has been instrumental in virtual screening campaigns aimed at identifying novel chemical scaffolds with the potential for allosteric modulation. nih.gov

One such study led to the identification of a maleimide-based scaffold as a promising starting point for the development of PDE10A allosteric inhibitors. nih.gov Docking studies of these compounds into the cAMP binding pocket of the GAF-B domain have revealed key molecular interactions that are crucial for their inhibitory activity. These interactions include:

Hydrogen bonding: The NH group of the maleimide core can form a hydrogen bond with the carbonyl group of Cys287, a residue known to be important for cAMP binding. nih.gov

Interactions with key residues: The carbonyl groups of the maleimide scaffold can interact with the amino group of Gln383 and the hydroxyl group of Asp305. nih.gov

π-cation interactions: An aromatic ring substituent on the maleimide can engage in a π-cation interaction with the amino group of Gln383. nih.gov

These insights into the binding mode of the maleimide scaffold have guided the synthesis and evaluation of a series of analogs to establish a structure-activity relationship (SAR). The goal of these modifications is to optimize the potency and selectivity of the inhibitors.

Below is a table summarizing the inhibitory activity of a series of maleimide derivatives, illustrating the impact of different substituents on their ability to inhibit PDE10A.

| Compound ID | R1 Substituent | R2 Substituent | PDE10A Inhibition IC50 (µM) |

| 1 | Phenyl | H | 4.6 |

| 2 | 4-Chlorophenyl | H | >10 |

| 3 | 4-Methoxyphenyl | H | 6.2 |

| 4 | Thiophen-2-yl | H | 3.8 |

| 5 | Phenyl | Methyl | 7.1 |

The data from these SAR studies are crucial for the iterative process of rational drug design, allowing for the refinement of inhibitor structures to achieve improved pharmacological properties. The ultimate aim is to develop potent and selective allosteric modulators of PDE10A that can serve as valuable research tools and potential therapeutic agents.

Preclinical Investigations of Pde10a Inhibitor Efficacy in Disease Models

Research in Neuropsychiatric Disorder Models

The strategic location of PDE10A in the basal ganglia makes its inhibition a promising approach for treating neuropsychiatric disorders characterized by dysfunctional corticostriatal circuitry.

PDE10A inhibitors have demonstrated efficacy in various animal models that recapitulate the positive, negative, and cognitive symptoms of schizophrenia.

MK-801-Induced Hyperlocomotion: The NMDA receptor antagonist MK-801 is used to induce hyperlocomotion in rodents, a model for the positive symptoms of schizophrenia. The selective PDE10A inhibitor balipodect (TAK-063) has been shown to inhibit this hyperlocomotion wikipedia.org. Another inhibitor, EM-221, also reduced hyperlocomotion induced by MK-801 nih.gov.

Conditioned Avoidance Response (CAR): The CAR test is a classic preclinical model for assessing antipsychotic activity. Inhibition of conditioned avoidance responses has been observed with PDE10A inhibitors like balipodect wikipedia.org. The inhibitor EM-221 has also been shown to attenuate conditioned avoidance nih.gov.

Novel Object Recognition (NOR): Cognitive deficits are a core feature of schizophrenia. In the NOR test, which assesses learning and memory, the PDE10A inhibitor EM-221 was found to facilitate novel object recognition in rats nih.gov.

Prepulse Inhibition (PPI): Deficits in sensorimotor gating, measured by PPI of the acoustic startle response, are observed in individuals with schizophrenia. Balipodect has been shown to reverse deficits in PPI wikipedia.org. Similarly, EM-221 reduced the disruption of prepulse inhibition induced by MK-801 nih.gov.

These findings suggest that PDE10A inhibitors can modulate dopamine (B1211576) and glutamate (B1630785) signaling pathways, which are implicated in the pathophysiology of schizophrenia cpn.or.kroup.complos.org.

Huntington's disease is a neurodegenerative disorder characterized by the progressive loss of medium spiny neurons in the striatum. Given the high expression of PDE10A in these neurons, its inhibition has been investigated as a potential therapeutic strategy.

R6/2 Mice: In the R6/2 mouse model of Huntington's disease, treatment with a selective PDE10A inhibitor was found to ameliorate both striatal and cortical pathology neurology.org.

Striatal and Cortical Pathology: The inhibitor reduced the loss of striatal and cortical cells neurology.org.

Neuronal Intranuclear Inclusions: A reduction in the formation of striatal neuronal intranuclear inclusions was also observed following treatment with a PDE10A inhibitor neurology.org.

Microglial Activation: The degree of microglial activation, a marker of neuroinflammation in response to mutant huntingtin-induced brain damage, was lessened neurology.org.

Motor Deficits: Treatment with a PDE10A inhibitor significantly delayed the development of motor deficits, including the hind paw clasping response and deficits in rotarod performance neurology.org.

Altered PDE10A Expression: Studies have shown that striatal PDE10A levels are reduced in Huntington's disease transgenic mice even before the onset of motor symptoms neurology.org. In human patients with Huntington's disease, PET imaging has confirmed a significant reduction in PDE10A levels in the striatum neurology.orgnih.govoup.com. Interestingly, some research points to bidirectional changes in PDE10A expression in premanifest gene carriers, with decreases in the striatum and increases in motor thalamic nuclei, which may be associated with the probability of symptomatic onset nih.gov.

The preclinical data strongly support the investigation of PDE10A inhibitors as a potential treatment to slow the progression of Huntington's disease neurology.orgneurologylive.com.

In Parkinson's disease, the loss of dopaminergic neurons in the substantia nigra leads to motor dysfunction. Levodopa (L-DOPA) replacement therapy is the standard of care, but long-term use often leads to the development of debilitating L-DOPA-induced dyskinesias (LIDs).

L-DOPA-Induced Dyskinesias: Preclinical studies have shown that PDE10A inhibitors may be beneficial for the treatment of LID. The selective PDE10A inhibitor MP-10 was able to reduce levodopa-induced abnormal involuntary movements in a 6-OHDA preclinical model of Parkinson's disease michaeljfox.org.

Motor Control and Turning Behavior: PDE10A is critically involved in motor control due to its exclusive location within the basal ganglia michaeljfox.org. Studies have investigated the effects of PDE10A inhibitors on turning behavior in preclinical models as a measure of their potential antiparkinsonian effects michaeljfox.org. Administration of the PDE10A inhibitor MP-10 was found to fully reverse immobility and catalepsy in a rat model of severe dopamine depletion, suggesting a potential for non-dopaminergic therapy for Parkinson's disease mdpi.comscilit.com.

Altered PDE10A Expression: In animal models of Parkinson's disease, unilateral lesions of nigrostriatal projections lead to a downregulation of PDE10A mRNA and protein levels in the striatum and globus pallidus oup.com. In human patients, a loss of striatal and pallidal PDE10A expression has been observed, and this loss is associated with the progression and severity of the disease oup.comnih.gov.

These findings highlight the potential of PDE10A inhibitors as a novel therapeutic approach for both the motor symptoms of Parkinson's disease and the complications arising from its treatment michaeljfox.orgnih.gov.

| PDE10A Inhibitor | Parkinson's Disease Model | Key Findings | Reference |

|---|---|---|---|

| MP-10 | 6-OHDA rat model | Reduced L-DOPA-induced dyskinesias. | michaeljfox.org |

| MP-10 | Dopamine-deficient DAT-KO rats | Reversed immobility and catalepsy. | mdpi.comscilit.com |

Tourette syndrome is a neurodevelopmental disorder characterized by motor and vocal tics. Given that PDE10A inhibitors modulate signaling in the striatal basal ganglia nuclei, they are of interest as potential therapeutics for this and other movement disorders nih.govresearchgate.netnih.gov. The preclinical pharmacology of the PDE10A inhibitor EM-221 supports its further study in phase 2 trials for Tourette syndrome nih.govresearchgate.net.

Recovery of function after a stroke involves processes like axonal sprouting and neurogenesis, which are mediated by cAMP and cGMP signaling pathways.

Post-Ischemic Brain Tissue Remodeling: Deactivation of PDE10A has been shown to promote post-ischemic brain tissue remodeling and plasticity researchgate.net. In a mouse model of transient focal cerebral ischemia, treatment with the PDE10A inhibitor TAK-063 led to increased long-term neuronal survival, angiogenesis, and neurogenesis in the peri-infarct striatum nih.gov. It also reduced astroglial scar formation and brain atrophy nih.gov.

Pyramidal Tract Plasticity: Enhanced functional motor-coordination recovery and long-distance plasticity of pyramidal tract axons were observed with PDE10A deactivation nih.gov.

Brain Region-Specific Recovery: The therapeutic effect of PDE10A inhibition appears to be brain region-specific. The inhibitor TAK-063 improved motor recovery after a striatal stroke but not a cortical stroke, which is consistent with the high expression of PDE10A in the striatum nih.govescholarship.orgjneurosci.org. This recovery was correlated with an increase in brain-derived neurotrophic factor (BDNF) in the striatum nih.gov.

These results identify PDE10A as a critical target for promoting neurological recovery and repair after ischemic stroke nih.govnih.gov.

| PDE10A Inhibitor | Stroke Model | Key Findings | Reference |

|---|---|---|---|

| TAK-063 | Transient focal cerebral ischemia (mouse) | Increased neuronal survival, angiogenesis, neurogenesis; reduced brain atrophy; enhanced motor recovery and pyramidal tract plasticity. | nih.gov |

| TAK-063 | Striatal vs. Cortical Stroke (mouse) | Improved motor recovery after striatal stroke but not cortical stroke; increased striatal BDNF. | nih.govescholarship.org |

The role of PDE10A in epilepsy and seizure activity is also under investigation.

Status Epilepticus: Research using the PDE10A inhibitor PF-2545920 has explored its role in status epilepticus, a condition of prolonged seizures nih.govnih.gov.

Hippocampal Excitability: Studies have shown that PF-2545920 can enhance the hyperexcitability of pyramidal neurons in the hippocampus nih.govnih.gov. The inhibitor was found to facilitate seizure activity, suggesting that caution may be warranted in the use of PDE10A inhibitors in patients with epilepsy nih.govnih.gov. PDE10A expression was also found to be significantly increased in patients with temporal lobe epilepsy nih.gov.

Further research is needed to fully elucidate the complex role of PDE10A in seizure disorders.

Other Psychiatric Conditions

Research in Metabolic Disorder Models

Diabetes Research

Similarly, dedicated preclinical studies examining the therapeutic potential of Pde10A-IN-8 in animal models of diabetes are not present in the current body of scientific literature.

Research in Cardiovascular Disease Models

Pathological Cardiac Remodeling and Dysfunction

Specific investigations into the effects of this compound on pathological cardiac remodeling and dysfunction, such as its impact on myocardial hypertrophy or cardiac fibrosis in preclinical models, have not been documented in available research.

Pulmonary Arterial Hypertension (PAH) Models

There are no specific preclinical studies reported that evaluate the efficacy of this compound in animal models of pulmonary arterial hypertension.

Advanced Methodologies in Pde10a Research

Molecular and Biochemical Analysis Techniques

Proteomic Analysis for Identification of Related Proteins and Pathways

Currently, specific proteomic analysis studies detailing the identification of proteins and pathways directly related to the action of Pde10A-IN-8 are not extensively available in publicly accessible research. This type of analysis is critical for understanding the broader biological context of PDE10A inhibition by a specific compound, as it can reveal novel protein-protein interactions and downstream signaling cascades affected by the inhibitor.

Subcellular Fractionation Studies

Detailed subcellular fractionation studies specifically investigating the localization of this compound or its direct effects on the subcellular distribution of PDE10A and its interacting partners have not been widely published. Such studies are essential for determining the precise cellular compartments where the compound exerts its effects, which is key to understanding its mechanism of action at a molecular level.

Surface Plasmon Resonance for Binding Kinetics

Animal Model Implementation and Assessment

Animal models are indispensable tools for evaluating the in vivo efficacy and physiological effects of PDE10A inhibitors.

Genetically Modified Models (e.g., PDE10A knockout mice)

The use of genetically modified models, such as PDE10A knockout mice, has been instrumental in validating the role of PDE10A as a therapeutic target. These models exhibit a range of behavioral and neurochemical phenotypes that are informative for predicting the effects of PDE10A inhibitors. However, specific studies detailing the administration of this compound to PDE10A knockout mice to further probe its mechanism of action are not described in the available literature.

Behavioral Pharmacology Assessments

Behavioral pharmacology studies are crucial for assessing the therapeutic potential of compounds targeting the central nervous system. While the broader class of PDE10A inhibitors has been extensively studied in various behavioral paradigms relevant to psychiatric and neurological disorders, specific published data on the behavioral effects of this compound in animal models is limited.

Electrophysiological Recordings in Neuronal Circuits

Electrophysiological techniques, such as in vivo and in vitro recordings, are powerful tools for dissecting the effects of drugs on neuronal activity and circuit function. These methods can reveal how PDE10A inhibitors modulate synaptic transmission and plasticity. At present, specific electrophysiological data from studies investigating the effects of this compound on neuronal circuits is not widely available.

No Publicly Available Research Data on "this compound" for Preclinical Imaging

Following a comprehensive search for the chemical compound “this compound,” it has been determined that there is no publicly available scientific literature or research data detailing its use in preclinical translational imaging techniques such as Positron Emission Tomography (PET) or Magnetic Resonance Imaging (MRI).

While the existence of the compound "this compound" is noted by chemical suppliers, there are no published studies in peer-reviewed journals or other scientific sources that describe its application in PET imaging for enzyme occupancy and distribution, or in MRI for tissue characterization, as per the requested article outline.

Research in the field of phosphodiesterase 10A (PDE10A) inhibition is active, with numerous other compounds being investigated using advanced imaging methodologies. Preclinical studies on other PDE10A inhibitors frequently utilize PET to assess how these drugs engage with their target enzyme in the brain and to understand their distribution. snmjournals.orgsnmjournals.orgnih.govnih.gov Similarly, MRI has been employed to study the physiological effects of inhibiting PDE10A, for instance, by characterizing changes in adipose tissue. nih.gov

However, specific findings, data tables, or detailed research results pertaining exclusively to "this compound" are absent from the available scientific record. Therefore, the requested article focusing solely on this compound cannot be generated with scientific accuracy or the required depth of information.

Future Directions and Conceptual Advances in Pde10a Inhibitor Research

Re-evaluation of PDE10A's Role in Specific Disease Pathologies

Initially heralded as a promising target for schizophrenia, the clinical outcomes of PDE10A inhibitors have prompted a re-evaluation of the enzyme's precise role in this and other disorders. nih.gov While preclinical models demonstrated antipsychotic-like effects, clinical trials with compounds like TAK-063 and MK-8189 have yielded mixed results in treating the positive symptoms of schizophrenia. nih.govpatsnap.com This discrepancy highlights the complexity of translating rodent models to human psychopathology and suggests that the initial hypotheses may have been overly simplistic. nih.govresearchgate.net

Future research is shifting towards a more nuanced understanding of PDE10A's involvement in a broader spectrum of conditions. There is growing interest in its potential for treating neurodegenerative diseases like Huntington's and Parkinson's disease, where disruptions in striatal signaling are also central to the pathology. patsnap.com Additionally, preclinical evidence suggests a role for PDE10A in mood regulation, opening avenues for its investigation in bipolar disorder and major depressive disorder. patsnap.com The discovery of PDE10A's role in pathological cardiac remodeling and its upregulation in failing hearts presents a completely new and significant area of investigation outside of the central nervous system. ahajournals.org

A critical aspect of this re-evaluation involves a deeper examination of PDE10A's function within specific neural circuits and its contribution to distinct symptom domains. For instance, while its impact on the positive symptoms of schizophrenia remains uncertain, its potential to address cognitive deficits and negative symptoms warrants further exploration. frontiersin.org Positron Emission Tomography (PET) studies have shown that lower PDE10A levels in the striatum of schizophrenia patients correlate with cognitive impairment, suggesting a tangible link that could be therapeutically targeted. cpn.or.kr

Exploration of Combination Therapies Involving PDE10A Inhibitors

Given the multifaceted nature of neuropsychiatric disorders, combination therapies represent a promising strategy to enhance therapeutic efficacy. The potential for synergistic effects between PDE10A inhibitors and existing medications is a key area of future research. For example, combining PDE10A inhibitors with dopamine (B1211576) receptor antagonists, the mainstay of current antipsychotic treatment, could allow for lower doses of each drug, potentially reducing side effects while achieving a more robust therapeutic response. patsnap.comnih.gov

Preclinical studies have already demonstrated the potential of this approach. The combination of the PDE10A inhibitor MR1916 with the antipsychotic risperidone (B510) showed additive antipsychotic-like effects in rats without exacerbating cataleptic side effects, a proxy for extrapyramidal symptoms in humans. nih.gov Similarly, combining the PDE10A inhibitor THPP-1 with a low dose of risperidone produced more robust effects in a nonhuman primate model of stimulant-induced motor activity than either drug alone. researchgate.net Another study showed that combined treatment with TAK-063 and either haloperidol (B65202) or olanzapine (B1677200) at subeffective doses produced potent antipsychotic-like effects. nih.govresearchgate.net

Beyond schizophrenia, the exploration of combination therapies extends to other conditions. In the context of cancer, research has shown that PDE10A inhibition can potentiate the effects of chemotherapy drugs like doxorubicin (B1662922) in various human cancer cells. ahajournals.org This suggests a potential role for PDE10A inhibitors as adjuncts in oncology, a field far removed from their initial focus.

Elucidating Novel Signaling Pathways Regulated by PDE10A

Our understanding of the signaling pathways regulated by PDE10A continues to expand, revealing a complex web of interactions that extend beyond the canonical cAMP and cGMP pathways in striatal neurons. patsnap.com PDE10A is a dual-substrate enzyme that hydrolyzes both cAMP and cGMP, placing it at a critical juncture for integrating signals from various neurotransmitter systems, including dopamine and glutamate (B1630785). patsnap.com

Recent research has begun to uncover novel roles for PDE10A in pathways not traditionally associated with its function in the brain. For example, studies in epithelial ovarian cancer have implicated PDE10A in the regulation of the Wnt/β-catenin and RAS/MAPK signaling pathways. nih.govresearchgate.netselleckchem.com Inhibition of PDE10A was shown to decrease Wnt-induced β-catenin nuclear translocation and EGF-mediated activation of these oncogenic pathways. nih.govresearchgate.net

Furthermore, research has identified a role for PDE10A in inflammasome activation and pyroptosis, a form of programmed cell death. mdpi.com Inhibition of PDE10A was found to reduce the activation of the NLRP3 inflammasome, a key component of the innate immune system, in models of sepsis and nerve injury. mdpi.com This suggests a potential therapeutic role for PDE10A inhibitors in inflammatory and autoimmune diseases.

In the context of cardiac health, PDE10A has been shown to regulate Top2β expression, mitochondrial function, and DNA damage in cardiomyocytes through cGMP/PKG signaling. ahajournals.org It also influences cardiomyocyte atrophy via the FoxO3 signaling pathway through both cAMP/PKA and cGMP/PKG signaling. ahajournals.org A separate study identified a connection between PDE10A and adenosine-dopamine receptor (A2AR-D2R) heterodimer signaling in cardiomyocytes. ahajournals.org

These findings underscore the need for continued investigation into the diverse signaling networks modulated by PDE10A. A deeper understanding of these pathways will be crucial for identifying new therapeutic targets and for predicting the full range of effects of PDE10A inhibitors.

Investigation of Differential Effects of PDE10A Splice Variants

The PDE10A gene gives rise to multiple splice variants, which can exhibit distinct tissue-specific expression patterns and functional properties. cpn.or.kr This diversity adds another layer of complexity to the role of PDE10A and presents both challenges and opportunities for drug development. The differential regulation and subcellular localization of these splice variants can "sculpt" the pattern of cyclic nucleotide signaling. researchgate.net

Research has shown that specific PDE10A splice variants are upregulated in the hippocampus following the induction of long-term potentiation (LTP), a cellular correlate of learning and memory. frontiersin.orgnih.gov This suggests that different splice variants may play distinct roles in synaptic plasticity and cognitive function. frontiersin.org For instance, the Pde10A3 splice variant was found to reduce atrial natriuretic peptide-induced elevation in cGMP levels in transfected cells, pointing to a specific role in the cGMP signaling pathway. nih.gov

Understanding the differential effects of these splice variants is critical for developing more targeted therapies. It is possible that the mixed results seen in clinical trials could be due, in part, to the non-selective inhibition of multiple splice variants with opposing or distinct functions. Future research should focus on characterizing the expression and function of individual PDE10A splice variants in both healthy and diseased states. This knowledge could pave the way for the development of splice variant-selective inhibitors, which may offer improved efficacy and a more favorable side-effect profile.

Addressing Challenges in Achieving Specific Therapeutic Outcomes

The development of PDE10A inhibitors has encountered several challenges that have tempered initial enthusiasm. A key hurdle has been achieving the desired therapeutic effect without inducing off-target effects. patsnap.com The complex interplay of dopaminergic signaling in the striatum means that careful dose titration is necessary to avoid adverse effects related to dopamine imbalances. patsnap.com

Clinical trial design has also presented challenges, with high placebo effects and the heterogeneity of patient populations complicating the demonstration of robust efficacy. patsnap.compatsnap.com Furthermore, the translation of findings from preclinical models to human patients has proven to be a significant obstacle. nih.gov

Achieving selectivity over other phosphodiesterase subtypes is another critical challenge, as off-target inhibition can lead to unintended side effects. patsnap.com The metabolic stability and brain penetration of PDE10A inhibitors are also key areas that require ongoing optimization to ensure consistent and effective target engagement. patsnap.com

Future efforts must focus on overcoming these challenges. This will likely involve the development of more predictive preclinical models, the use of biomarkers to stratify patient populations and monitor treatment response, and the design of more sophisticated clinical trials. patsnap.com Refining the chemical structures of PDE10A inhibitors to improve their selectivity and pharmacokinetic properties will also be crucial for realizing their full therapeutic potential. patsnap.com

Q & A

Q. How can transcriptomic or proteomic datasets enhance mechanistic understanding of this compound’s off-target effects?

- Methodological Guidance : Perform RNA-Seq on treated vs. untreated neuronal cultures, focusing on cAMP/Ca2+ signaling pathways. Validate hits via CRISPR knockdown or Western blot. Use STRING-DB for pathway enrichment analysis .

- Data Considerations : Deposit raw sequencing data in public repositories (e.g., GEO) with annotated metadata.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.